N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: is a synthetic organic compound with potential applications across various scientific disciplines. Characterized by a complex molecular structure involving quinoline, thiazole, and pyridine rings, this compound exhibits unique chemical properties that make it suitable for a range of chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps that generally start with the preparation of intermediates. These intermediates are often derived from commercially available starting materials:
Step 1: Synthesis of 3,4-dihydroquinolin-1(2H)-yl intermediate through cyclization reactions.
Step 2: Formation of the thiazol-2-yl intermediate via condensation reactions.
Step 3: Coupling of the intermediates using oxoethyl linkers under controlled conditions, typically involving catalysts such as palladium or copper.
Step 4: Final cyclization and amide formation to yield the target compound.
Industrial Production Methods: On an industrial scale, the production process may be optimized for higher yields and purity, involving:
Use of batch reactors for controlled synthesis.
Implementation of purification techniques such as recrystallization or chromatography.
Automation of reaction monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: This process involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of a functional group by another, which can occur through nucleophilic or electrophilic substitution, depending on the reactants and conditions.
Common Reagents and Conditions:
Oxidation Agents: Potassium permanganate, hydrogen peroxide.
Reduction Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: Palladium, copper catalysts.
Major Products Formed: Depending on the reaction, the major products can vary:
Oxidation: Formation of quinoline-N-oxide derivatives.
Reduction: Formation of quinoline derivatives with reduced aromaticity.
Substitution: Formation of various substituted thiazole or pyridine derivatives.
Scientific Research Applications
Applications in Chemistry:
Catalyst Design: Used as a ligand in catalysis.
Organic Synthesis: Key intermediate in the synthesis of complex organic molecules.
Applications in Biology:
Biological Markers: Potential use in studying biological pathways.
Enzyme Inhibition: Acts as a scaffold for designing enzyme inhibitors.
Applications in Medicine:
Drug Development: Basis for synthesizing potential therapeutic agents.
Diagnostics: Use in imaging and diagnostic assays.
Applications in Industry:
Material Science: Utilized in the development of new materials.
Chemical Engineering: Applied in the creation of novel chemical processes.
Mechanism of Action
The compound's mechanism of action often involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Can modulate biochemical pathways through binding interactions.
Comparison with Similar Compounds
N-(3-(2-(1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: : Similar structure with tetrahydroquinoline instead of dihydroquinoline.
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)oxazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: : Thiazole ring replaced by oxazole.
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyrimidine-3-carboxamide: : Pyridine ring replaced by pyrimidine.
Uniqueness:
Specificity: Unique interaction with certain biological targets.
Stability: Enhanced stability under various chemical conditions.
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-17(24-10-4-6-13-5-1-2-8-16(13)24)11-14-12-28-20(22-14)23-19(27)15-7-3-9-21-18(15)26/h1-3,5,7-9,12H,4,6,10-11H2,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYISUPJITKALGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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